1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-aminehydrochloride
Description
1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride is a naphthalene-derived amine compound featuring two methoxy substituents at positions 6 and 7 of the naphthalene ring and an ethylamine side chain at position 2, protonated as a hydrochloride salt. This compound is primarily used in pharmaceutical research as a building block for drug discovery, particularly in developing β-adrenergic receptor ligands or central nervous system (CNS) agents due to its aromatic and amine functionalities .
Properties
Molecular Formula |
C14H18ClNO2 |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
1-(6,7-dimethoxynaphthalen-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c1-9(15)10-4-5-11-7-13(16-2)14(17-3)8-12(11)6-10;/h4-9H,15H2,1-3H3;1H |
InChI Key |
XXFCEAIYDFBNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC(=C(C=C2C=C1)OC)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxynaphthalene.
Bromination: The naphthalene ring is brominated at position 2 to form 2-bromo-6,7-dimethoxynaphthalene.
Amination: The brominated compound undergoes a nucleophilic substitution reaction with ethanamine to form 1-(6,7-dimethoxynaphthalen-2-yl)ethan-1-amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amine derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Naphthalene/Isoquinoline Cores
6,7-Dimethoxy-substituted Isoquinoline Derivatives
Compounds like Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) () share the 6,7-dimethoxy substitution pattern but are based on a dihydroisoquinoline scaffold. These isoquinoline derivatives often exhibit enhanced rigidity compared to naphthalene analogs, which can influence receptor-binding selectivity. For example, the dihydroisoquinoline core may favor interactions with opioid or serotonin receptors, whereas the naphthalene-based target compound is more likely to engage adrenergic receptors .
Tetrahydronaphthalen-1-amine Hydrochlorides
The (S)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (, C₁₂H₁₇NO₂) features a partially saturated naphthalene ring. Such structural differences may impact pharmacokinetic properties, such as blood-brain barrier penetration .
N-Ethyl-6-methoxy-tetrahydronaphthalen-1-amine (CAS 52373-03-2, )
This compound has a single methoxy group and a saturated naphthalene ring. The absence of a second methoxy group reduces steric hindrance and electron-donating effects, which could alter binding affinities in receptor assays.
Positional Isomerism and Functional Group Modifications
(1-(4-Methoxynaphthalen-2-yl)ethan-1-amine) Hydrochloride (, C₁₃H₁₆ClNO)
This positional isomer of the target compound has a methoxy group at position 4 instead of 6/5. The altered substitution pattern may significantly affect electronic properties (e.g., dipole moments) and intermolecular interactions, such as π-π stacking in crystal structures .
1-(1-Benzothiophen-3-yl)ethan-1-amine Hydrochloride ()
Such heterocyclic analogs are often explored to optimize drug-likeness .
Salt Forms and Pharmacological Implications
The hydrochloride salt form is common among these amines (e.g., ), improving solubility and bioavailability.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Relevance
| Compound Class | Potential Therapeutic Use | Advantages Over Target Compound |
|---|---|---|
| Isoquinoline derivatives | Opioid receptor modulation | Enhanced rigidity for selectivity |
| Tetrahydronaphthalen-amines | Cardiovascular agents | Better solubility and metabolic stability |
| Benzothiophene analogs | Anticancer agents | Improved metabolic resistance |
Biological Activity
1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula: C14H18ClNO2
- Molecular Weight: 267.75 g/mol
- CAS Number: 24764-66-7
The biological activity of 1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets:
- Receptor Modulation: The compound may act as a ligand for specific receptors, influencing signal transduction pathways.
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
Biological Activity Overview
-
Anticancer Properties:
- Research indicates that 1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated significant inhibition of cell proliferation in breast and prostate cancer models.
-
Antimicrobial Activity:
- The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the disruption of bacterial cell membranes.
-
Neuroprotective Effects:
- Preliminary studies suggest that this compound may offer neuroprotection by modulating oxidative stress pathways and reducing neuronal apoptosis.
Case Study 1: Anticancer Activity
A study conducted on the effects of 1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride on MCF-7 breast cancer cells revealed:
- Cell Viability Reduction: A dose-dependent decrease in cell viability was observed at concentrations ranging from 10 µM to 100 µM.
- Mechanism: The compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In a series of tests against Staphylococcus aureus and Escherichia coli:
- Minimum Inhibitory Concentration (MIC): The MIC was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Conclusion: The compound demonstrated significant antimicrobial activity, suggesting its potential use in developing new antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride | Structure | High | Moderate |
| 2-(4-Methoxynaphthalen-1-yl)ethanamine hydrochloride | Structure | Moderate | High |
| 1-(6-Methoxynaphthalen-2-yl)propan-1-one | Structure | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
